

Potential Pharmacological Targets of Metabolite M21: A Technical Guide

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Compound of Interest

Compound Name: CP-533,536 metabolite M21

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Abstract

Metabolite M21, the major active human metabolite of the Janus kinase (JAK) inhibitor Momelotinib, has emerged as a significant contributor to the therapeutic efficacy of its parent compound. This technical guide provides an in-depth analysis of the known pharmacological targets of M21, presenting key quantitative data, detailed experimental methodologies for target identification and characterization, and visual representations of relevant signaling pathways and workflows. M21 demonstrates potent inhibitory activity against key proteins implicated in myelofibrosis and other myeloproliferative neoplasms, positioning it as a molecule of interest for further pharmacological investigation and drug development.

Introduction

Momelotinib is a potent inhibitor of Janus kinase 1 (JAK1) and Janus kinase 2 (JAK2), enzymes that play a crucial role in the signaling pathways of various cytokines and growth factors involved in hematopoiesis and immune function.[1] Upon administration, Momelotinib is metabolized to M21, a morpholino lactam, which circulates in human plasma at concentrations higher than the parent drug.[2] Crucially, M21 retains significant pharmacological activity, contributing to the overall therapeutic effect of Momelotinib.[2][3] This guide focuses on the characterization of M21's pharmacological targets, providing a comprehensive resource for researchers in the field.



Pharmacological Targets of M21

The primary pharmacological targets of M21 that have been identified and characterized are Janus Kinase 1 (JAK1), Janus Kinase 2 (JAK2), and Activin A Receptor Type 1 (ACVR1), also known as ALK2.[1][2] M21's inhibitory action on these kinases is central to its therapeutic potential.

Janus Kinase 1 (JAK1) and Janus Kinase 2 (JAK2)

JAK1 and JAK2 are key components of the JAK-STAT signaling pathway, which is frequently dysregulated in myeloproliferative neoplasms.[1] M21, along with its parent compound Momelotinib, inhibits JAK1 and JAK2, thereby modulating the downstream signaling cascade that contributes to the pathophysiology of diseases like myelofibrosis.[1]

Activin A Receptor Type 1 (ACVR1)

In addition to its activity against JAK kinases, M21 is a potent inhibitor of ACVR1.[1][2] ACVR1 is a key regulator of hepcidin, a hormone that controls iron homeostasis. By inhibiting ACVR1, M21 can reduce hepcidin levels, leading to increased iron availability and a potential improvement in anemia, a common complication in myelofibrosis patients.[4][5][6]

Quantitative Data

The following table summarizes the available quantitative data for the binding affinity of M21 to its primary pharmacological targets. While direct IC50 values for M21 are not extensively published, its activity is reported to be approximately 40% of the parent compound, Momelotinib.[3][7][8]



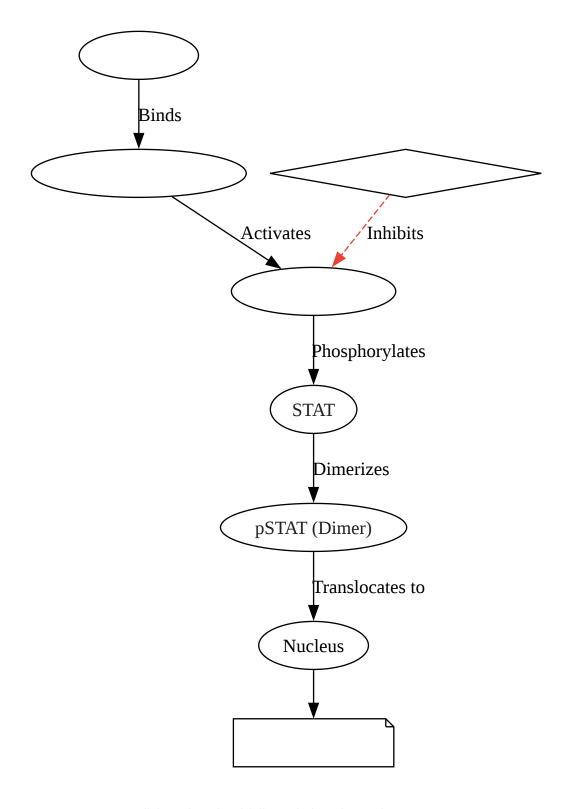
Target	Parameter	Value (M21)	Value (Momelotinib)	Reference
JAK1	Binding Affinity (Kd)	53 nM	28 nM	[8]
JAK2	Binding Affinity (Kd)	0.79 nM	0.13 nM	[8]
ACVR1	Binding Affinity (Kd)	38 nM	8.6 nM	[8]
JAK1	IC50	Not explicitly reported	11 nM	[9][10]
JAK2	IC50	Not explicitly reported	18 nM	[9][10]
ACVR1	IC50	Not explicitly reported	Not explicitly reported	

Signaling Pathways

The inhibitory activity of M21 on JAK1, JAK2, and ACVR1 impacts critical intracellular signaling pathways.

JAK-STAT Signaling Pathway

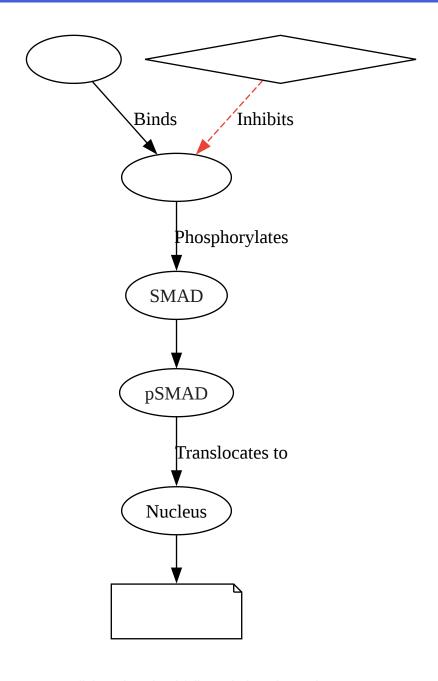




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ACVR1-Hepcidin Signaling Pathway





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Experimental Protocols

The following sections detail the methodologies for key experiments used to identify and characterize the pharmacological targets of M21.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol outlines a general method for determining the in vitro inhibitory activity of a compound like M21 against a target kinase.



Objective: To determine the half-maximal inhibitory concentration (IC50) of M21 against JAK1, JAK2, and ACVR1.

Materials:

- Recombinant human JAK1, JAK2, and ACVR1 enzymes
- Substrate peptide specific for each kinase
- Adenosine triphosphate (ATP), [y-32P]ATP or fluorescently labeled ATP analog
- Metabolite M21 (test compound)
- · Kinase reaction buffer
- Stop solution (e.g., EDTA)
- 96-well or 384-well microplates
- Scintillation counter or fluorescence plate reader

Procedure:

- Prepare a serial dilution of M21 in the kinase reaction buffer.
- In a microplate, add the kinase, the specific substrate peptide, and the diluted M21 or vehicle control.
- Initiate the kinase reaction by adding ATP (containing a tracer amount of [γ-³²P]ATP or a fluorescent analog).
- Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a defined period.
- Terminate the reaction by adding the stop solution.
- Quantify the amount of phosphorylated substrate. For radiolabeled assays, this can be done
 by capturing the phosphorylated substrate on a filter membrane and measuring the



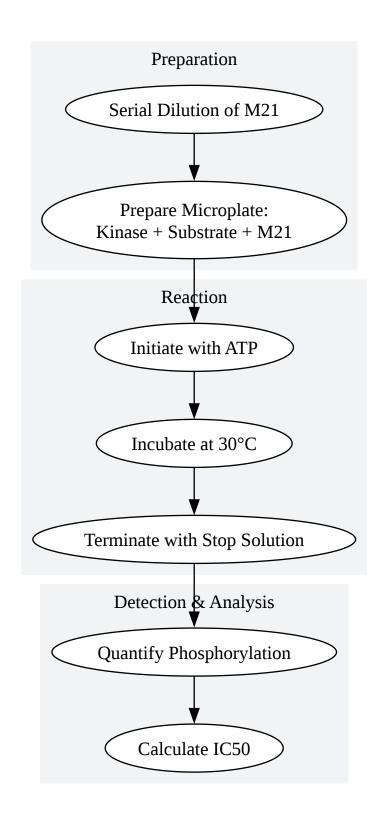




incorporated radioactivity using a scintillation counter. For fluorescence-based assays, the change in fluorescence polarization or intensity is measured.

- Plot the percentage of kinase inhibition against the logarithm of the M21 concentration.
- Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.





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Cell-Based JAK-STAT Signaling Assay



This protocol describes a method to assess the inhibitory effect of M21 on the JAK-STAT signaling pathway in a cellular context.

Objective: To measure the inhibition of cytokine-induced STAT phosphorylation by M21 in a relevant cell line.

Materials:

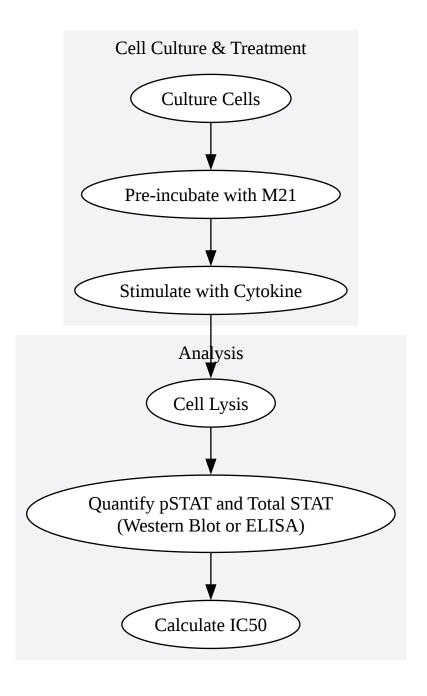
- A suitable human cell line expressing the target JAKs and cytokine receptors (e.g., TF-1 cells)
- Cell culture medium and supplements
- Cytokine (e.g., erythropoietin or IL-3)
- Metabolite M21
- Phosphate-buffered saline (PBS)
- Lysis buffer
- Antibodies: anti-phospho-STAT (pSTAT) and anti-total-STAT
- Secondary antibodies conjugated to a detectable label (e.g., HRP or a fluorophore)
- Western blotting or ELISA reagents and equipment

Procedure:

- Culture the cells to the desired density.
- Pre-incubate the cells with various concentrations of M21 or vehicle control for a specified time.
- Stimulate the cells with the appropriate cytokine to activate the JAK-STAT pathway.
- After stimulation, wash the cells with cold PBS and lyse them.
- Determine the protein concentration of the cell lysates.



- Analyze the levels of pSTAT and total STAT in the lysates using Western blotting or ELISA.
- Quantify the band intensities (for Western blot) or the signal (for ELISA).
- Calculate the ratio of pSTAT to total STAT for each treatment condition.
- Determine the concentration of M21 that inhibits cytokine-induced STAT phosphorylation by 50% (IC50).





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Conclusion

Metabolite M21 is a pharmacologically active molecule that significantly contributes to the therapeutic profile of Momelotinib. Its potent inhibition of JAK1, JAK2, and ACVR1 provides a multi-faceted mechanism of action that addresses key pathological features of myelofibrosis, including splenomegaly, constitutional symptoms, and anemia. The data and methodologies presented in this guide offer a valuable resource for researchers and drug development professionals interested in the further exploration of M21 and the development of next-generation kinase inhibitors. Further studies to precisely quantify the IC50 values of M21 and to explore its potential off-target activities will be crucial for a complete understanding of its pharmacological profile.

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